molecular formula C10H8ClN3 B3051093 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine CAS No. 30937-70-3

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

Cat. No. B3051093
CAS RN: 30937-70-3
M. Wt: 205.64 g/mol
InChI Key: MZHFNHGPRUIATC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a derivative of the 1,3,5-triazine family . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . They are building blocks with fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Scientific Research Applications

Antimicrobial Activity

1,3,5-triazine derivatives, including 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, have been investigated for their antimicrobial properties . These compounds exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . They are considered promising in the design and synthesis of novel antimicrobial molecules .

Antitumor Properties

Some 1,3,5-triazines display important biological properties, including antitumor properties . For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Use in Radioimmunoassay

2,4-Dichloro-6-methoxy-1,3,5-triazine, a related compound, has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

Preparation of Luminescent, Optical Switches, and Tri-radical Cation Species

1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used as hole transporting materials or light-emitting materials . They have a wide range of applications in photovoltaic cells, organic light-emitting diodes (OLED), and polymer fields .

Chiral Stationary Phases

1,3,5-triazine derivatives are used as chiral stationary phases . For example, the chiral solvating agent 12 is used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers, and Optical Brighteners

1,3,5-triazine derivatives are used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .

Mechanism of Action

Target of Action

Triazine compounds are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazine ring .

Biochemical Pathways

Triazine compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution.

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. For instance, the compound should be stored in a dark place, sealed, and in dry conditions . These factors could potentially affect the compound’s stability and, consequently, its efficacy.

Future Directions

Research into the design and synthesis of novel antimicrobial molecules is being stimulated due to the increasing number of multidrug-resistant microbial pathogens . The development of new 1,3,5-triazine derivatives could potentially play a significant role in this research. Furthermore, the bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

properties

IUPAC Name

2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHFNHGPRUIATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275371
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

CAS RN

30937-70-3
Record name 2-chloro-4-methyl-6-phenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) In 85 ml of dry tetrahydrofuran was dissolved 17 g of 2,4-dichloro-6-phenyl-1,3,5-triazine. To this solution on an ice-water bath was added 135 ml of 1M methylmagnesium bromide-tetrahydrofuran dropwise over about 30 minutes. After completion of dropwise addition, the mixture was stirred at room temperature for 2 hours. This reaction mixture was poured into iced water and extracted with ethyl acetate. The extract was washed with water, dried over MgSO4, and concentrated. The residue was purified with silica gel column chromatography to provide 3.6 g of the title compound as white crystals.
Name
methylmagnesium bromide tetrahydrofuran
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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